molecular formula C40H58Cl3N3Pd B2451020 1,3-Bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazole;3-chloropyridine;palladium(2+);dichloride CAS No. 1158652-41-5

1,3-Bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazole;3-chloropyridine;palladium(2+);dichloride

Cat. No. B2451020
CAS RN: 1158652-41-5
M. Wt: 793.7
InChI Key: GOXVBLDNVDLTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as PEPPSI-IPent, is an organometallic palladium catalyst . It is used for numerous cross-coupling reactions including Kumada-Tamao-Corriu (KTC), Buchwald-Hartwig amination, Suzuki coupling, and Negishi coupling . The acronym PEPPSI stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation .


Molecular Structure Analysis

The molecular formula of this compound is C40H56Cl3N3Pd . It has a molecular weight of 791.67 g/mol .


Chemical Reactions Analysis

As mentioned earlier, this compound is used as a catalyst in various cross-coupling reactions . These include the Kumada-Tamao-Corriu (KTC), Buchwald-Hartwig amination, Suzuki coupling, and Negishi coupling .


Physical And Chemical Properties Analysis

This compound appears as a white to yellow-orange powder . Its melting point is between 195-201 °C . Unfortunately, information about its boiling point, density, and solubility in water was not available in the search results.

Scientific Research Applications

Activation and Structural Studies

  • C(sp3)–H Activation : Alkylpalladium complexes are formed through the activation of C(sp3)–H bonds by palladium(II) acetate. The compounds exhibit tridentate intramolecular coordination and demonstrate the potential of [N–C(sp3)–N]− motifs in forming complex structures with palladium(II) (Canty, Patel, Skelton, & White, 2000).

  • Dimensionality and Hydrogen Bonding : Palladium compounds featuring {2,6-bis[(di-t-butylphosphino)methyl]phenyl}palladium(II) display various solid-state packing arrangements influenced by hydrogen bonding. Notably, one compound forms a 3D quartz net with hydrophobic channels filled with disordered pentane molecules (Johansson, Öhrström, & Wendt, 2007).

Catalysis and Ligand Behavior

  • Catalytic Activity : Palladium complexes of pentamethylene-bridged bis-imidazolium dication ligands are characterized by strong intra- and inter-molecular interactions. They exhibit catalytic activity in Suzuki–Miyaura coupling reactions, demonstrating their potential in various organic transformations (Trivedi et al., 2012).

  • Transmetalation and Catalytic Application : Silver(I) and palladium(II) complexes of pentamethylene-functionalized bis-imidazolium dication ligands have been synthesized. The palladium(II) complexes show good activity in model Heck and Suzuki–Miyaura coupling reactions, highlighting their utility in carbon-carbon bond formation (Trivedi et al., 2016).

Safety and Hazards

The compound has been classified with the hazard statements H302, H312, and H332 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazole;3-chloropyridine;palladium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54N2.C5H4ClN.2ClH.Pd/c1-9-26(10-2)30-19-17-20-31(27(11-3)12-4)34(30)36-23-24-37(25-36)35-32(28(13-5)14-6)21-18-22-33(35)29(15-7)16-8;6-5-2-1-3-7-4-5;;;/h17-24,26-29H,9-16,25H2,1-8H3;1-4H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJIWPKHKYUFCP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=C(C(=CC=C1)C(CC)CC)N2CN(C=C2)C3=C(C=CC=C3C(CC)CC)C(CC)CC.C1=CC(=CN=C1)Cl.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58Cl3N3Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158652-41-5
Record name Pd-PEPPSI(TM)-IPent catalyst
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.